Uridine, 3'-azido-3'-deoxy-
Overview
Description
Uridine, 3'-azido-3'-deoxy- is a useful research compound. Its molecular formula is C9H11N5O5 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Effects on Phosphorylation in Human Mononuclear Cells
Uridine has been studied for its effects on the phosphorylation of 3'-azido-3'-deoxythymidine (AZT) in human mononuclear cells. In this context, it was found that uridine did not influence AZT phosphorylation, aligning with its lack of effect on the anti-human immunodeficiency virus (HIV) activity of AZT (Szebeni et al., 1991).
Reversal of AZT Toxicity
Research has shown that uridine can reverse the toxicity of AZT in human bone marrow progenitor cells without impairing the antiretroviral activity. This suggests a potential therapeutic benefit in using uridine in combination with AZT for treating acquired immunodeficiency syndrome (Sommadossi et al., 1988).
Antiviral Activity of Uridine Analogues
Various studies have synthesized and evaluated the antiviral activity of uridine analogues, particularly against HIV. These studies have explored the synthesis of different 3'-azido analogues of uridine and their effects on HIV replication (Lin et al., 1988), (Hirota et al., 1990).
Glucuronidation in Liver Microsomes
The glucuronidation of AZT by rat and human liver microsomes has been a subject of study, revealing the metabolic processing of AZT and potentially its uridine analogues (Cretton et al., 1990).
Synthesis of Uridine Derivatives
The synthesis of uridine derivatives, including those substituted with azido groups, has been extensively researched. These studies provide insights into the chemical properties and potential applications of these derivatives in medical and biological research (Costa et al., 1998), (Matsuda et al., 1989).
Safety and Hazards
The safety data sheet for a similar compound, 3’-Azido-3’-deoxythymidine, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Mechanism of Action
Target of Action
Uridine, 3’-azido-3’-deoxy-, also known as Compound 25, is a nucleoside derivative . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This suggests that the primary targets of this compound could be molecules containing Alkyne groups.
Mode of Action
The compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The result of this interaction is the formation of a new compound through the cycloaddition reaction .
Biochemical Pathways
Given that it is a nucleoside derivative, it may be involved in nucleic acid synthesis and metabolism
Result of Action
As a nucleoside derivative, it may have potential impacts on dna and rna processes
Biochemical Analysis
Biochemical Properties
Uridine, 3’-azido-3’-deoxy- plays a crucial role in biochemical reactions, particularly in the context of RNA and DNA functionalization. It interacts with various enzymes and proteins, including those involved in nucleic acid synthesis and modification. The azido group in Uridine, 3’-azido-3’-deoxy- allows for site-specific labeling and modification of nucleic acids, facilitating the study of their function and interactions within the cell . This compound is often used in click chemistry reactions, such as azide-alkyne cycloaddition, to introduce affinity tags like biotin or fluorophores .
Cellular Effects
Uridine, 3’-azido-3’-deoxy- has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this modified nucleoside into RNA or DNA, researchers can track and study the behavior of nucleic acids within cells. This can provide insights into how nucleic acids regulate cellular functions and respond to different stimuli .
Molecular Mechanism
The molecular mechanism of Uridine, 3’-azido-3’-deoxy- involves its incorporation into nucleic acids, where it can participate in various biochemical reactions. The azido group allows for specific binding interactions with other biomolecules, enabling the formation of bioconjugates through click chemistry. This can lead to enzyme inhibition or activation, as well as changes in gene expression, depending on the context of its use .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uridine, 3’-azido-3’-deoxy- can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Uridine, 3’-azido-3’-deoxy- remains stable under certain conditions, but its degradation can lead to changes in its activity and effectiveness .
Dosage Effects in Animal Models
The effects of Uridine, 3’-azido-3’-deoxy- vary with different dosages in animal models. At lower doses, this compound can be used to study nucleic acid function without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, which can impact cellular function and overall health. Researchers must carefully consider the dosage when designing experiments involving Uridine, 3’-azido-3’-deoxy- to avoid potential negative outcomes .
Metabolic Pathways
Uridine, 3’-azido-3’-deoxy- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into nucleic acids. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these interactions is crucial for elucidating the role of Uridine, 3’-azido-3’-deoxy- in cellular metabolism .
Transport and Distribution
Within cells and tissues, Uridine, 3’-azido-3’-deoxy- is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. The distribution of Uridine, 3’-azido-3’-deoxy- within the cell is an important factor in its effectiveness as a biochemical tool .
Subcellular Localization
The subcellular localization of Uridine, 3’-azido-3’-deoxy- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of Uridine, 3’-azido-3’-deoxy- is essential for its effective use in biochemical research .
Properties
IUPAC Name |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCHXWMHQMQKW-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432866 | |
Record name | CTK2G2932 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70580-88-0 | |
Record name | CTK2G2932 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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